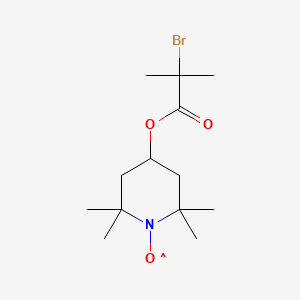
4-(2-Bromo-2-methyl-1-oxopropoxy)-2,2,6,6-tetramethyl-1-piperidinyloxy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromo-2-methyl-1-oxopropoxy)-2,2,6,6-tetramethyl-1-piperidinyloxy is a chemical compound known for its unique structural properties and reactivity. This compound is often utilized in various scientific research fields due to its stability and versatility.
Métodos De Preparación
The synthesis of 4-(2-Bromo-2-methyl-1-oxopropoxy)-2,2,6,6-tetramethyl-1-piperidinyloxy typically involves the reaction of 2-bromo-2-methylpropionic acid with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dichloromethane . The mixture is stirred under controlled temperature conditions to ensure the formation of the desired product.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include dichloromethane, potassium carbonate, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2-Bromo-2-methyl-1-oxopropoxy)-2,2,6,6-tetramethyl-1-piperidinyloxy has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions.
Biology: The compound is employed in studies involving oxidative stress and radical-mediated processes.
Industry: The compound is used in the production of advanced materials and nanomotors.
Mecanismo De Acción
The compound exerts its effects primarily through radical-mediated mechanisms. The bromine atom can be homolytically cleaved to generate a radical species, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar compounds include:
2-Bromo-2-methylpropionic acid: Shares the bromo and methyl groups but lacks the piperidinyloxy moiety.
2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO): A stable free radical used in oxidation reactions.
4-(2-Bromo-2-methyl-1-oxopropoxy)benzoic acid: Similar structure but with a benzoic acid moiety instead of the piperidinyloxy group
The uniqueness of 4-(2-Bromo-2-methyl-1-oxopropoxy)-2,2,6,6-tetramethyl-1-piperidinyloxy lies in its combination of the bromo, methyl, and piperidinyloxy groups, which confer distinct reactivity and stability.
Propiedades
Fórmula molecular |
C13H23BrNO3 |
|---|---|
Peso molecular |
321.23 g/mol |
InChI |
InChI=1S/C13H23BrNO3/c1-11(2)7-9(8-12(3,4)15(11)17)18-10(16)13(5,6)14/h9H,7-8H2,1-6H3 |
Clave InChI |
GVMWHMHNQRVKMK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1[O])(C)C)OC(=O)C(C)(C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


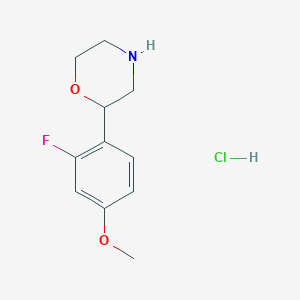
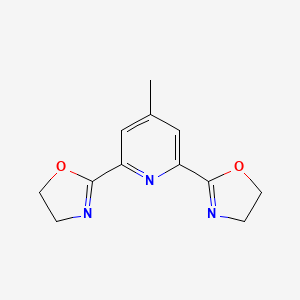
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine](/img/structure/B14791066.png)
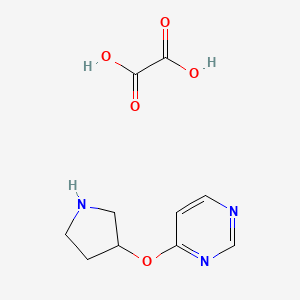
![Cyclopropanecarboxylic acid [1-(4-iodo-phenyl)-ethyl]amide](/img/structure/B14791073.png)

![Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-ethoxypyrrolidine-1-carboxylate](/img/structure/B14791082.png)
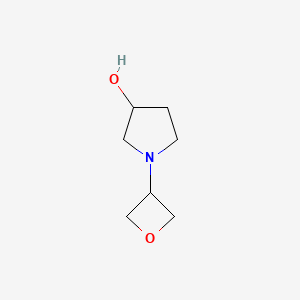
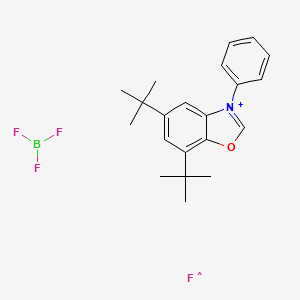
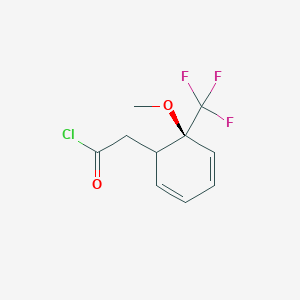
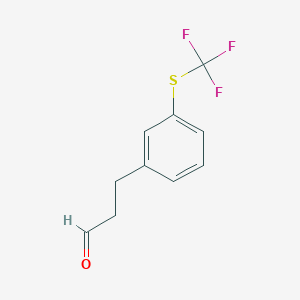
![2-[(4S,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-6-methyl-Pyridine](/img/structure/B14791107.png)
![Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14791111.png)
![(3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B14791119.png)
